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Compound of Interest

Compound Name:
8-Chloroisoquinoline-5-carboxylic

acid

CAS No.: 945470-53-1

Cat. No.: B2562672

Get Quote

CAS Registry Number: 945470-53-1 Molecular Formula: C₁₀H₆ClNO₂ Molecular Weight:

207.61 g/mol [1]

Executive Summary
8-Chloroisoquinoline-5-carboxylic acid represents a high-value "orthogonal" scaffold in

medicinal chemistry.[1] Its value lies in the simultaneous presence of three distinct reactivity

handles: the C5-carboxylic acid (for solubility/linker attachment), the C8-chlorine (a handle for

cross-coupling), and the isoquinoline nitrogen (a basic center for salt formation or directing

group chemistry).[1][2]

This guide synthesizes the reactivity patterns of this specific isomer, distinguishing it from its

more common analogs (e.g., 5-chloro-8-carboxylic acid).[1][2] It provides a roadmap for

researchers to selectively manipulate the molecule without causing scaffold degradation.[1][2]
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Structural & Electronic Analysis
The Isoquinoline Numbering System
To ensure precise regiochemical control, the numbering system must be strictly followed:

Position 2: Nitrogen atom (Basic, pKa ~5.4).[1][2]

Position 5: Carboxylic acid attachment (Para to the C8 position).[1][2]

Position 8: Chlorine attachment (Peri to the C1 position).[1][2]

Electronic Reactivity Map
The molecule is an electron-deficient heteroaromatic system.[1]

C5-COOH: The carboxylic acid exerts a strong electron-withdrawing effect (-I, -M) on the

benzene ring, deactivating it toward electrophilic aromatic substitution (SEAr).[1][2]

C8-Cl: The chlorine atom is located at the 8-position.[1] While typically inert in standard

benzenoid systems, the fused pyridine ring pulls electron density, making the C8-Cl bond

slightly more susceptible to oxidative addition by Palladium(0) than a standard

chlorobenzene, though less reactive than a C1-Cl or C3-Cl.[1][2]

C1 Position: The carbon adjacent to the nitrogen (C1) is the most electron-deficient site.[1][2]

It is susceptible to nucleophilic attack (e.g., Chichibabin reaction) or lithiation if the carboxylic

acid is protected.[1][2]

Synthesis & Preparation
While often purchased as a building block, the industrial synthesis typically proceeds via the

oxidation of 8-chloro-5-methylisoquinoline.[1]

Core Synthesis Protocol (Oxidative Route)
Reaction:

Reagents:

or
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(Pinnick conditions) Solvent: Pyridine/Water or t-BuOH/H2O[1]

Dissolution: Dissolve 8-chloro-5-methylisoquinoline (1.0 eq) in a 1:1 mixture of pyridine and

water.

Oxidation: Add

(4.0 eq) portion-wise at 60°C. The reaction is exothermic; monitor temperature.

Reflux: Heat to 95°C for 4 hours.

Workup: Filter the MnO2 precipitate while hot. Acidify the filtrate with HCl to pH 3–4.[1][2]

Isolation: The product precipitates as a white/off-white solid.[1][2] Filter and dry.[1][2][3][4]

Reactivity Profile: The Core Workflows
This section details the three primary "Vectors of Functionalization."

Vector A: Carboxylic Acid Modifications (C5)
The C5-COOH is the most reactive handle under mild conditions.[1][2] It can be derivatized

without affecting the C8-Cl bond.[1]

Amide Coupling: Standard HATU or T3P conditions work excellently.[1][2] Avoid acid

chlorides (SOCl2) if high temperatures are required, as the isoquinoline ring can undergo

chlorination at C1 under vigorous conditions.[1][2]

Esterification: Fischer esterification (MeOH/H2SO4) is efficient.[1][2]

Vector B: C8-Chlorine Activation (Cross-Coupling)
The C8-Cl bond is a "latent" handle.[1] It requires transition metal catalysis to react.[1][2]

Suzuki-Miyaura: Works well with aryl boronic acids.[1][5]

Catalyst:

or
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+ XPhos.[1][2]

Base:

or

(Anhydrous conditions preferred to prevent protodehalogenation).[1][2]

Buchwald-Hartwig: Amination at C8 is challenging due to steric hindrance from the peri-C1

proton.[1] Use bulky ligands (e.g., BrettPhos) and high temperatures (100°C+).[1][2]

Vector C: Isoquinoline Ring Functionalization
N-Oxidation: Treatment with m-CPBA yields the N-oxide, which activates the C1 position for

subsequent chlorination (

) or cyanation (TMSCN).[1][2]

Reduction: Selective reduction of the pyridine ring to tetrahydroisoquinoline is possible with

in acetic acid, but this will drastically change the electronics of the C8-Cl bond.[1][2]

Visualizing the Reaction Network
The following diagram maps the divergent synthesis pathways available from the parent

scaffold.
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Caption: Divergent functionalization pathways. Green paths utilize the acid; Red paths utilize

the chloride; Yellow paths modify the heterocycle.[1][2]

Detailed Experimental Protocols
Protocol 1: Selective Suzuki Coupling at C8
Targeting the C8-Cl without affecting the C5-COOH (if protected as ester).[1]

Rationale: The C8 position is sterically crowded (peri-hydrogens).[1][2] High-activity catalysts

are required.[1]

Setup: In a glovebox or under Argon, charge a microwave vial with:

Methyl 8-chloroisoquinoline-5-carboxylate (1.0 eq)[1][6]

Aryl Boronic Acid (1.2 eq)[1][2]

(0.05 eq)[1][2]

(2.0 eq)[1][2]
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

Reaction: Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).

Workup: Dilute with EtOAc, wash with brine. Dry over

.[1][2]

Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

Note: If the free acid is used, the product will stay in the aqueous layer during basic

workup.[1][2] Acidify to pH 4 to extract.

Protocol 2: Amide Coupling at C5
Standard derivatization for SAR studies.[1]

Activation: Dissolve 8-chloroisoquinoline-5-carboxylic acid (1.0 eq) in DMF (0.1 M).

Base: Add DIPEA (3.0 eq).[1][2]

Coupling Agent: Add HATU (1.1 eq).[1][2] Stir for 5 mins to form the active ester.

Amine Addition: Add the primary/secondary amine (1.1 eq).

Completion: Stir at RT for 2 hours. Monitor by LCMS.[1][2][7]

Quench: Pour into water. If solid precipitates, filter.[1][2] If oil, extract with DCM.[1][2]

Troubleshooting & Critical Parameters
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Issue Probable Cause Solution

Low Yield in Suzuki
Protodehalogenation (Cl

replaced by H)

Use anhydrous conditions (

/Dioxane) instead of aqueous

base.

No Reaction at C8 Oxidative addition failure

Switch to

+ XPhos or SPhos (electron-

rich bulky ligands).[1][2]

C1-Chlorination
Use of

for acid activation

Use oxalyl chloride/DMF

(catalytic) at 0°C or switch to

HATU.[1][2]

Solubility
Zwitterionic nature of the

amino-acid core

Use DMF or DMSO.[1] Do not

use ether/hexanes.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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